
1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride
Übersicht
Beschreibung
The compound “1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride” is likely a derivative of amine, which is a functional group containing a basic nitrogen atom with a lone pair of electrons. The “2,4-Difluorophenyl” part indicates the presence of a phenyl group (a ring of 6 carbon atoms, essentially a benzene ring) with fluorine atoms attached at the 2nd and 4th positions . The “4-methylpentan-1-amine” part suggests a pentane (5 carbon atoms) with a methyl group (CH3) at the 4th carbon and an amine group (NH2) at the 1st carbon .
Chemical Reactions Analysis
As an amine, this compound could participate in various chemical reactions. For example, it might act as a nucleophile in substitution reactions or form amides when reacted with carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data for this compound, we can only predict that as an amine, it would likely form hydrogen bonds and be polar .Wissenschaftliche Forschungsanwendungen
Adsorption Behavior and Mechanism of Perfluorinated Compounds
Research on perfluorinated compounds (PFCs) emphasizes the effectiveness of adsorption technologies for removing these contaminants from water. Adsorbents with amine groups, such as 1-(2,4-Difluorophenyl)-4-methylpentan-1-amine, demonstrate high adsorption capacities due to interactions including electrostatic interaction, hydrophobic interaction, ligand exchange, and hydrogen bonding. This indicates the potential utility of compounds with similar functional groups in environmental remediation efforts (Du et al., 2014).
Efficient PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents offer alternative solutions for controlling perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment processes. These sorbents leverage electrostatic interactions, hydrophobic interactions, and sorbent morphology for PFAS removal, highlighting the relevance of compounds like 1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride in water purification technologies (Ateia et al., 2019).
Microbial Degradation of Polyfluoroalkyl Chemicals
This review covers the biodegradability of polyfluoroalkyl chemicals, focusing on microbial degradation pathways, half-lives, and the potential formation of perfluoroalkyl acids. The study suggests investigating compounds like 1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride could provide insights into their environmental fate and degradation processes (Liu & Mejia Avendaño, 2013).
Sorption of Phenoxy Herbicides to Soil and Minerals
This research examines the sorption behavior of phenoxy herbicides, suggesting that compounds with specific functional groups, similar to 1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride, could interact with soil components affecting their mobility and bioavailability in agricultural environments (Werner et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-4-methylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-8(2)3-6-12(15)10-5-4-9(13)7-11(10)14;/h4-5,7-8,12H,3,6,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJHTQBPXATLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=C(C=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



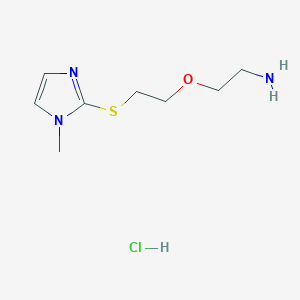
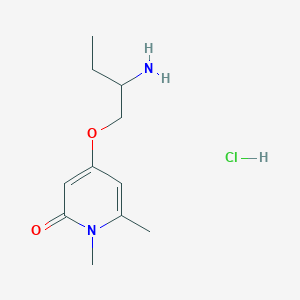

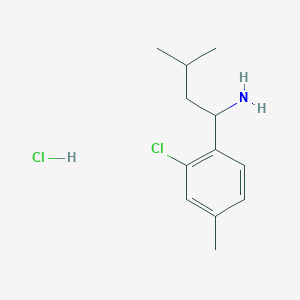


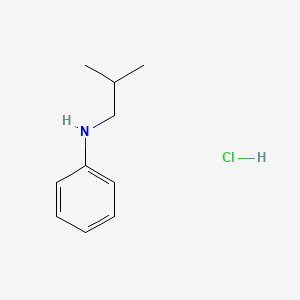

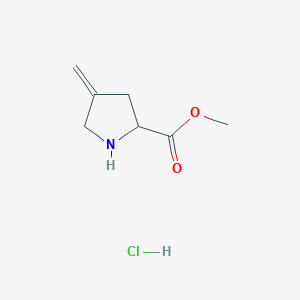
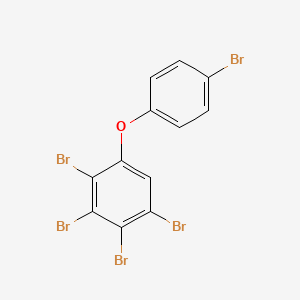
![2-Azabicyclo[2.2.2]oct-5-ene hydrochloride](/img/structure/B1471437.png)


